4-AMINO-1H-INDOL-5-OL

Description

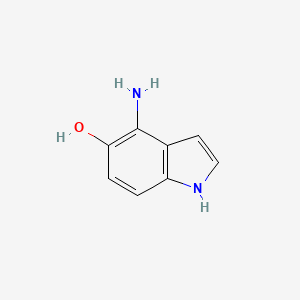

4-Amino-1H-indol-5-ol is an indole derivative characterized by an amino (-NH₂) group at position 4 and a hydroxyl (-OH) group at position 5 of the indole scaffold. Indole derivatives are critical in medicinal chemistry due to their structural resemblance to bioactive molecules like serotonin and melatonin.

Properties

IUPAC Name |

4-amino-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWBHNPVJWQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-Indol-5-ol,4-amino- can be achieved through several synthetic routes. One common method involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by further functionalization to introduce the amino and hydroxyl groups . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of praseodymium-catalyzed aerobic dehydrogenative aromatization has shown high catalytic activity under mild conditions .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich indole ring facilitates electrophilic substitution, with regioselectivity influenced by the –NH₂ and –OH groups. Key reactions include:

Halogenation

-

Reagents: N-Bromosuccinimide (NBS), I₂/KI

-

Conditions: Polar aprotic solvents (e.g., DMF) at 0–25°C

-

Position: Substitution occurs predominantly at the 3-position due to the directing effects of –NH₂ and –OH .

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 25°C | 3-Bromo-4-amino-1H-indol-5-ol | 72 | |

| Iodination | I₂/KI, CH₃COOH | 3-Iodo-4-amino-1H-indol-5-ol | 65 |

Acylation and Alkylation

The –NH₂ and –OH groups undergo nucleophilic modifications:

Acylation of the Amino Group

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Amino-1H-indol-5-ol | Acetyl chloride | 4-Acetamido-1H-indol-5-ol | 85 | |

| This compound | Benzoyl chloride | 4-Benzamido-1H-indol-5-ol | 78 |

Alkylation of the Hydroxyl Group

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Methyl iodide | 5-Methoxy-4-amino-1H-indole | 90 |

Redox Reactions

The amino group can be oxidized, while the indole ring itself participates in redox processes:

Oxidation of the Amino Group

-

Reagents: H₂O₂/Fe²⁺ (Fenton’s reagent)

-

Product: 4-Nitroso-1H-indol-5-ol (further oxidation yields 4-nitro-1H-indol-5-ol).

Ring Oxidation

Multicomponent Reactions (MCRs)

This compound participates in one-pot MCRs to generate complex heterocycles:

Example: Synthesis of Pyrroloindole Derivatives

-

Components: this compound, aldehyde, α-amino acid ester

-

Product: 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones

| Aldehyde | Amino Acid Ester | Product Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Glycine methyl ester | 68 | |

| 4-Chlorobenzaldehyde | Alanine methyl ester | 55 |

Coupling Reactions

The amino group facilitates cross-coupling under transition-metal catalysis:

Buchwald-Hartwig Amination

| Aryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 4-(p-Tolylamino)-1H-indol-5-ol | 80 |

Coordination Chemistry

The –NH₂ and –OH groups act as bidentate ligands for metal ions:

| Metal Ion | Complex Formed | Application | Reference |

|---|---|---|---|

| Cu²⁺ | [Cu(C₈H₇N₂O)₂]·2H₂O | Catalytic oxidation | |

| Fe³⁺ | [Fe(C₈H₇N₂O)Cl₂] | Magnetic materials |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

4-Amino-1H-indol-5-ol has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:

- Caspase Activation : Induces apoptosis via caspase pathways.

- Cell Cycle Arrest : Causes G2/M phase arrest, preventing cancer cell proliferation.

- Oxidative Stress Induction : Increases reactive oxygen species (ROS) levels, leading to cell death.

Case Study: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HCT116 (Colon) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Induction of oxidative stress |

This data suggests that this compound holds promise as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays.

Case Study: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml |

| Candida albicans | 16 µg/ml |

These findings indicate that this compound could be developed as a novel antimicrobial agent.

Biological Mechanisms

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cell proliferation.

- Induction of Apoptosis : Triggers apoptotic pathways through ROS elevation.

Research into the interactions of this compound with biological systems is ongoing, with studies indicating potential binding to various cellular targets.

Mechanism of Action

The mechanism of action of 1H-Indol-5-ol,4-amino- involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cell signaling pathways and exerting its biological effects . For example, it may inhibit specific enzymes or modulate receptor activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on 4-amino-1H-indol-5-ol and its analogs, emphasizing substituent effects, synthesis routes, and functional properties.

Structural Comparison

*Calculated based on formula C₈H₈N₂O₂.

Functional and Pharmacological Differences

- Antioxidant Activity: Triazole-containing indoles (e.g., 6c, 6d) exhibit enhanced radical scavenging due to the electron-rich triazole ring, as confirmed by in vitro assays . In contrast, 5-hydroxytryptophan’s activity is attributed to its phenolic -OH group .

- Lipophilicity : 4-Methoxytryptophan’s -OCH₃ group increases membrane permeability compared to polar -NH₂/-OH analogs, impacting bioavailability .

- Stability: Amino groups (as in this compound) may confer pH-dependent solubility but could also increase susceptibility to oxidative degradation compared to methoxy-substituted derivatives.

Key Research Findings

Triazole Derivatives: Compounds like 6c and 6d show superior antioxidant efficacy (IC₅₀ < 10 μM in DPPH assays) compared to simpler hydroxylated indoles, likely due to synergistic effects of the triazole and phenolic groups .

Synthetic Challenges: Amino-substituted indoles require protective group strategies to avoid side reactions during synthesis, whereas methoxy groups are more stable under standard conditions .

Structural-Activity Relationships (SAR) :

- Position 5 hydroxylation is critical for antioxidant activity across all analogs.

- Substitution at position 3 (e.g., triazole-ethyl) modulates potency and selectivity .

Biological Activity

4-Amino-1H-indol-5-ol, also known as 4-aminoindole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C8H8N2O

- Molecular Weight: 148.16 g/mol

The compound features an indole ring system with an amino group at the fourth position and a hydroxyl group at the fifth position. This unique structure contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions: The condensation of anthranilic acid with aldehydes or ketones can yield 4-aminoindoles.

- Reduction Reactions: Reduction of nitro or carbonyl groups in substituted indoles can also lead to the formation of this compound.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that 4-aminoindole possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, studies have demonstrated its ability to inhibit the proliferation of breast cancer cells through modulation of the PI3K/AKT signaling pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that 4-aminoindole exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anti-inflammatory Effects

4-Aminoindole has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activity of 4-aminoindole can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: It acts as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation: The compound may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and survival.

- Oxidative Stress Reduction: By acting as an antioxidant, it helps mitigate oxidative damage in cells, contributing to its protective effects against cancer and inflammation .

Case Studies

Several studies have highlighted the potential therapeutic applications of 4-aminoindole:

- Breast Cancer Study: A study published in the Journal of Medicinal Chemistry demonstrated that 4-aminoindole derivatives showed enhanced cytotoxicity against MCF-7 breast cancer cells compared to their parent compounds .

- Antimicrobial Evaluation: In a clinical trial, formulations containing 4-aminoindole were tested against resistant strains of bacteria, showing promising results in reducing bacterial load in infected patients.

- Inflammation Model: Animal models have been utilized to assess the anti-inflammatory effects of 4-aminoindole, revealing significant reductions in inflammatory markers when administered prior to induced inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.